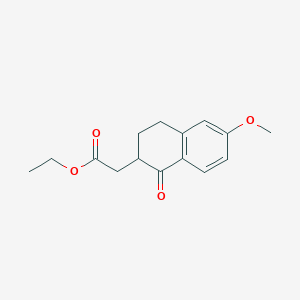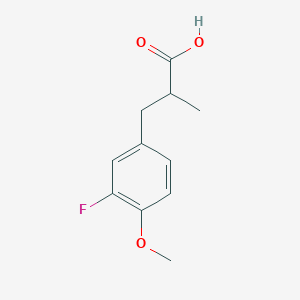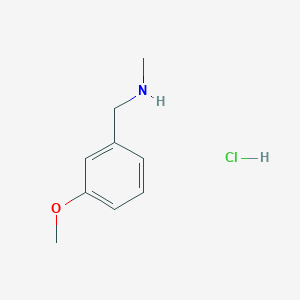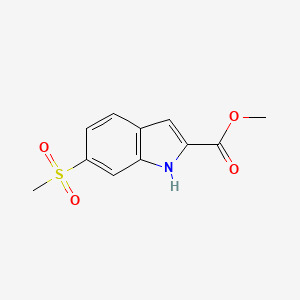![molecular formula C10H14O2 B3142487 [1,1'-Bicyclopentyl]-2,2'-dione CAS No. 5070-24-6](/img/structure/B3142487.png)
[1,1'-Bicyclopentyl]-2,2'-dione
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and other names it might be known by .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be visualized using tools like Java or Javascript .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It can include understanding the reaction path network .Physical and Chemical Properties Analysis
Physical properties include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications
Electrohydrodimerization Studies
Research by Bastida, Brillas, and Costa (1987) explored the electrohydrodimerization of 2-cyclopenten-1-one in basic aqueous media, leading to the formation of [1,1'-bicyclopentyl]-3,3'-dione. This process follows different radical-radical coupling pathways depending on the pH, which can be initiated by a one-electron reduction of 2-cyclopenten-1-one to its radical anion. Such findings are significant for understanding the electrochemical behaviors of similar organic compounds (Bastida, Brillas, & Costa, 1987).
Synthetic Methodologies
W. Ming-an (2009) reinvestigated two synthetic methods for 1,1'-bicyclododecyl-2,2'-dione, leading to the unexpected production of the cyclization product 2,3,4,5-bis(ortho-1,10-decylidene)furan. This highlights the complexity of reactions involving diones and the potential for novel product formation in synthetic organic chemistry (W. Ming-an, 2009).
Applications in Organic Synthesis
Rueping et al. (2009) described the use of 1,2-diones in the enantioselective synthesis of chiral bicyclo[3.2.1]octane-6-carbaldehydes through a Lewis base catalyzed domino Michael/aldol reaction. This process emphasizes the versatility of diones like [1,1'-Bicyclopentyl]-2,2'-dione in asymmetric synthesis, leading to products that can be transformed into bicyclic diols and triols (Rueping, Kuenkel, Tato, & Bats, 2009).
Chemical Reactions with Urea
Butler, Hussain, and Leitch (1980) studied the reaction of 1-phenylpropane-1,2-dione with urea, leading to the formation of bicyclic compounds. This research provides insight into the reactivity of diones in acid solutions and the formation mechanisms of such bicyclic structures, which is relevant for understanding the chemical behavior of similar diones (Butler, Hussain, & Leitch, 1980).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-oxocyclopentyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQFXNPDCMSCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



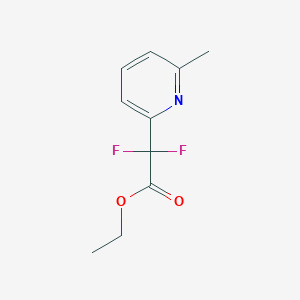
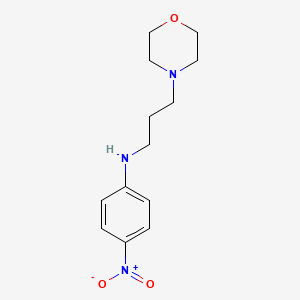
![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)


